Licoricesaponin H2 (Liquiritinic acid diglucoside)
Description
Historical and Taxonomic Context of Glycyrrhiza Species Producing Licoricesaponin H2
The genus Glycyrrhiza, comprising approximately 20 accepted species within the legume family Fabaceae, exhibits a subcosmopolitan distribution spanning Asia, Australia, Europe, and the Americas. Licoricesaponin H2 has been systematically identified and isolated from several key species within this taxonomically diverse genus, establishing clear patterns of chemical distribution that correlate with phylogenetic relationships. The compound demonstrates particularly notable concentrations in Glycyrrhiza uralensis Fischer, commonly referred to as Chinese licorice, where it was first comprehensively characterized through extensive chemical and physicochemical investigations.
Glycyrrhiza uralensis, distributed across Central and East Asia, represents one of the primary natural sources of Licoricesaponin H2, with the compound being isolated from the air-dried roots collected from northeastern China. The species Glycyrrhiza inflata, another significant producer of this saponin, has been documented to contain Licoricesaponin H2 alongside other related triterpene compounds. Research conducted on Glycyrrhiza lepidota, known as American licorice, revealed that Licoricesaponin H2 serves as one of the major saponins isolated from the stolons of this North American species. This distribution pattern across geographically distinct species suggests an evolutionarily conserved biosynthetic pathway for this particular saponin structure.
Nomenclature and Classification of Triterpene Saponins in Licorice
Licoricesaponin H2 belongs to the triterpene glycoside class of saponins, which are characterized as natural glycosides possessing 30 carbon atoms in their core structure. These compounds consist of a triterpene aglycone attached to one or more sugar molecules, exhibiting significant biological activities and pharmacological properties that distinguish them from other saponin subclasses. The structural foundation of Licoricesaponin H2 represents a complex glycoside wherein multiple sugar units are linked to a triterpene backbone through glycosidic bonds.
The systematic nomenclature of Licoricesaponin H2 reflects its chemical structure and relationship to other licorice-derived saponins. The compound is formally designated as 3-O-[β-D-glucuronopyranosyl(1→2)-β-D-glucuronopyranosyl]liquiritic acid, indicating the presence of two glucuronic acid residues attached to the C-3 position of the triterpene backbone. This structural arrangement places Licoricesaponin H2 within the monodesmosidic saponin category, characterized by a single sugar chain attachment point, distinguishing it from bidesmosidic saponins that possess sugar chains at multiple positions.
The classification system for licorice saponins has evolved through extensive chemical investigations, with Licoricesaponin H2 being part of a systematically characterized series including Licoricesaponins D3, E2, F3, G2, J2, and K2. Each compound within this series exhibits distinct structural modifications while maintaining the fundamental oleanane-type triterpene core structure. The H2 designation specifically refers to the stereochemical configuration at positions 18 and 20, where the compound exhibits β and α orientations respectively, as indicated by the alternative name (18β,20α)-Glycyrrhizic acid.
The amphipathic nature of Licoricesaponin H2, resulting from the combination of lipophilic triterpene backbone and hydrophilic sugar residues, classifies it among the surfactant-active natural products. This structural arrangement enables interaction with cell membrane components, including cholesterol and phospholipids, contributing to the biological activities observed for this compound class.
Significance in Phytochemistry and Biomedical Research
Licoricesaponin H2 has garnered substantial attention in phytochemical research due to its unique structural features and demonstrated biological activities. The compound serves as a valuable chemical marker for understanding the metabolic diversity within Glycyrrhiza species and provides insights into the evolutionary relationships among licorice-producing plants. Phylogenetic analyses incorporating saponin composition data have revealed that Glycyrrhiza lepidota, which produces Licoricesaponin H2 as a major saponin, represents an intermediate form between glycyrrhizin-producing species and macedonoside C-producing species.
Research investigations have documented significant hepatoprotective activities for Licoricesaponin H2, with the compound demonstrating the ability to lower alanine aminotransferase and aspartate aminotransferase levels in primary rat hepatocytes injured by D-galactosamine. These protective effects occur within concentration ranges of 30-120 micromolar, indicating potent biological activity at physiologically relevant concentrations. The hepatoprotective mechanism appears to involve inhibition of phospholipase A2 activity, with Licoricesaponin H2 exhibiting an inhibitory concentration 50 value of 3.6 micromolar, representing one of the most potent activities observed among licorice saponins.
The compound has demonstrated significant anti-inflammatory properties through multiple cellular pathways. Licoricesaponin H2 effectively suppresses the activation of tumor necrosis factor-alpha signaling pathways, which play crucial roles in inflammation and fibrosis development. Additionally, the compound modulates epithelial-mesenchymal transition processes and influences extracellular matrix remodeling, suggesting potential applications in fibrotic disease management. These activities position Licoricesaponin H2 as a compound of interest for developing therapeutic interventions targeting inflammatory conditions.
Current research has expanded to examine the distribution and quality variations of Licoricesaponin H2 across different geographical regions. Studies utilizing high-performance liquid chromatography analysis have revealed significant differences in saponin content among Glycyrrhiza uralensis samples from various production areas, with specific retention times and spectral characteristics enabling precise identification and quantification. The compound exhibits characteristic retention times of approximately 11.55 minutes under standardized analytical conditions, facilitating its detection and measurement in complex plant extracts.
The research significance of Licoricesaponin H2 extends beyond its individual biological activities to encompass its role as a model compound for understanding triterpene saponin biosynthesis and metabolism. The compound represents a key intermediate in the complex biosynthetic pathways that generate the diverse array of bioactive molecules found in Glycyrrhiza species. Understanding the structural-activity relationships of Licoricesaponin H2 provides valuable insights for the rational design of novel therapeutic compounds based on the triterpene saponin scaffold.
Contemporary phytochemical investigations continue to explore the potential applications of Licoricesaponin H2 in various biomedical contexts. The compound has shown promise in modulating immune system function, with evidence suggesting both immunoenhancing and immunosuppressive capabilities depending on experimental conditions. These immunomodulatory properties, combined with the demonstrated anti-inflammatory and hepatoprotective activities, establish Licoricesaponin H2 as a multifunctional bioactive compound worthy of continued scientific investigation.
Properties
CAS No. |
135815-61-1 |
|---|---|
Molecular Formula |
C42H62O16 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37-13-14-38(2,36(53)54)17-20(37)19-7-8-22-39(3)11-10-23(40(4,18-43)21(39)9-12-42(22,6)41(19,5)16-15-37)55-35-31(27(47)26(46)30(57-35)33(51)52)58-34-28(48)24(44)25(45)29(56-34)32(49)50/h7-8,21-31,34-35,43-48H,9-18H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31-,34+,35-,37-,38+,39+,40-,41-,42-/m1/s1 |
InChI Key |
IPBGQSWRSQPGCF-LIOOBZAHSA-N |
SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Isomeric SMILES |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Licoricesaponin H2 can be extracted from licorice root using several methods:
Water Decoction Extraction: This involves boiling the licorice root in water to extract the saponins.
Solvent Extraction: Organic solvents such as ethanol are used to extract the compound from the root.
Ultrasonic-Assisted Extraction: This method uses ultrasonic waves to enhance the extraction efficiency.
Chemical Reactions Analysis
Licoricesaponin H2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Licoricesaponin H2 has a wide range of scientific research applications:
Chemistry: It is used as a natural surfactant and emulsifying agent.
Biology: It exhibits anti-inflammatory and antioxidant properties, making it useful in studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and ulcers.
Industry: It is used in the formulation of cosmetics and personal care products due to its skin-soothing properties
Mechanism of Action
Licoricesaponin H2 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD).
Immunomodulatory: It modulates the activity of immune cells, enhancing the body’s defense mechanisms.
Comparison with Similar Compounds
Structural Differences
Licoricesaponin H2 is differentiated from analogous compounds by its aglycone core and sugar moieties :
| Compound | Aglycone | Sugar Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Licoricesaponin H2 | Liquiritinic acid | Two glucoses | C₄₂H₆₂O₁₆ | 822.93 | 135815-61-1 |
| Glycyrrhizin | Glycyrrhetinic acid | Two glucuronic acids | C₄₂H₆₂O₁₆ | 822.93 | 1405-86-3 |
| Licoricesaponin G2 | 24-Hydroxyglycyrrhetinic acid | Glucuronic acid + glucose | C₄₈H₇₄O₁₉ | 983.10 | Not specified |
| Licoricesaponin J2 | Oleanolic acid | Multiple glucoses | C₄₈H₇₆O₁₈ | 941.12 | Not specified |
Key Notes:
Pharmacological and Functional Differences
- Glycyrrhizin : Well-documented for anti-inflammatory, antiviral (e.g., hepatitis C), and hepatoprotective effects due to its inhibition of 11β-hydroxysteroid dehydrogenase .
- Licoricesaponin G2 : Implicated in stress responses; its content increases under abscisic acid (ABA) stress in licorice roots, suggesting a role in plant adaptation .
- Licoricesaponin H2: Its structural similarity to flavonoids like liquiritin apioside (a flavanone) may imply synergistic effects in antioxidant or anti-arrhythmic pathways, though direct evidence is lacking .
Content Variation Under Stress and Processing
Metabolite levels in licorice vary significantly under environmental stress or processing:
Species-Specific Distribution
Licoricesaponin H2 is detected across Glycyrrhiza species (G. glabra, G. uralensis, G. inflata), but its abundance relative to other saponins remains unclear. In contrast:
- Glycyrrhizin dominates in G. glabra and G. uralensis .
- Licoricesaponin G2 is prominent in pharmacological formulations like the SJZ decoction, highlighting its therapeutic prioritization .
Analytical and Commercial Relevance
Biological Activity
Licoricesaponin H2, also known as liquiritinic acid diglucoside, is a significant triterpenoid saponin derived from the root of Glycyrrhiza uralensis (licorice). This compound has garnered attention for its diverse biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and potential antitumor effects. This article provides a comprehensive overview of the biological activities associated with Licoricesaponin H2, supported by case studies and research findings.
Chemical Structure
Licoricesaponin H2 is characterized by its complex structure, which includes multiple sugar moieties attached to a triterpene backbone. Its molecular formula is , with a molecular weight of 834.94 g/mol. The structural complexity contributes to its varied biological activities.
1. Hepatoprotective Activity
Licoricesaponin H2 has demonstrated significant hepatoprotective effects in various studies:
- Mechanisms : It protects against liver injury through antioxidative stress, anti-inflammation, and immunoregulation. For instance, studies have shown that it can reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers of liver damage .
- Case Study : In an experimental model using rats subjected to carbon tetrachloride (CCl₄)-induced liver damage, treatment with Licoricesaponin H2 resulted in a marked reduction in liver enzyme levels and histopathological improvements .
| Study | Model | Findings |
|---|---|---|
| Nakamura et al. | Rat hepatocytes | Reduced enzyme release induced by CCl₄ |
| Tsuruoka et al. | Wistar rats | Protection against NTiO₂-induced hepatotoxicity |
2. Anti-Inflammatory Activity
Licoricesaponin H2 exhibits potent anti-inflammatory properties:
- Mechanisms : It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways such as the Toll-like receptor 4 (TLR4) signaling pathway .
- Case Study : In vitro studies on LPS-stimulated macrophages showed that Licoricesaponin H2 significantly reduced nitric oxide production and inflammatory cytokine release .
| Study | Model | Findings |
|---|---|---|
| Wang et al. | Mouse endometrial epithelial cells | Inhibition of LPS-induced inflammation |
| Akamatsu et al. | Neutrophils | Reduced ROS generation |
3. Antioxidant Activity
The compound also exhibits strong antioxidant capabilities:
- Mechanisms : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Research Findings : Studies indicate that Licoricesaponin H2 can mitigate oxidative stress in various cell types, contributing to its hepatoprotective effects .
4. Antitumor Activity
Emerging evidence suggests potential antitumor properties:
- Mechanisms : Licoricesaponin H2 may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Case Study : Research has shown that it can suppress the growth of human cervical cancer cells (HeLa) and breast adenocarcinoma cells (MCF-7) by modulating cell cycle progression and apoptosis-related gene expression .
| Study | Cancer Cell Line | Findings |
|---|---|---|
| Research Group A | HeLa | Significant reduction in cell viability |
| Research Group B | MCF-7 | Induction of apoptosis |
Q & A
Q. What are the key chemical identifiers and optimal storage conditions for Licoricesaponin H2?
Licoricesaponin H2 (C₄₂H₆₂O₁₆, CAS 135815-61-1) has a molecular weight of 822.93 g/mol and a density of 1.45±0.1 g/cm³ at 20°C. For long-term stability, store at 2–8°C in powder form, or at -20°C (powder) and -80°C (solvent solutions) for extended periods . Analytical techniques such as HPLC and NMR are recommended for structural validation, as demonstrated in glycyrrhizin analog studies .
Q. What methodologies are effective for isolating Licoricesaponin H2 from Glycyrrhiza species?
pH-zone-refining counter-current chromatography (CCC) is a validated method for isolating Licoricesaponin H2 and related saponins due to its ability to separate structurally similar compounds based on polarity and ionization . UHPLC-Q-extractive-Orbitrap-MS can further aid in purity assessment during isolation .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Licoricesaponin H2’s biological activity?
For example, Licoricesaponin H2 lacks antimutagenic activity in Salmonella typhimurium TA1535 assays, unlike glabridin or licochalcone A . To address contradictions:
Q. What experimental designs are suitable for studying Licoricesaponin H2’s synergistic effects in multi-component formulations?
In formulations like Jinhua Qinggan Granule, Licoricesaponin H2 coexists with flavonoids and phenolic acids . Methodologies include:
Q. How does solvent stability impact Licoricesaponin H2’s pharmacological reproducibility?
Licoricesaponin H2 is soluble in DMSO (10 mM stock solutions ), but prolonged storage at room temperature may degrade glycosidic bonds. Recommendations:
- Conduct stability studies under varying temperatures and pH using accelerated degradation protocols.
- Monitor degradation products via LC-MS/MS .
Q. What structural features of Licoricesaponin H2 influence its bioavailability and target specificity?
The diglucoside moiety and 18β,20α-glycyrrhizic acid backbone are critical for interactions with membrane transporters (e.g., aquaporins ). Computational approaches:
Q. How can researchers optimize in vivo models for Licoricesaponin H2 pharmacokinetics?
- Use deuterated analogs for tracer studies in rodent models.
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution, accounting for its high molecular weight and polar groups .
Methodological Frameworks
Q. What statistical models are appropriate for analyzing Licoricesaponin H2’s dose-response relationships?
- Non-linear regression : Fit data to Hill-Langmuir equations for EC₅₀/IC₅₀ calculations.
- ANOVA with post-hoc tests : Compare effects across treatment groups in anti-inflammatory or antioxidant assays .
Q. How can researchers validate Licoricesaponin H2’s role in complex matrices (e.g., herbal extracts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
